molecular formula C8H12O3 B3270348 Methyl 1-propanoylcyclopropane-1-carboxylate CAS No. 524735-87-3

Methyl 1-propanoylcyclopropane-1-carboxylate

Cat. No.: B3270348
CAS No.: 524735-87-3
M. Wt: 156.18 g/mol
InChI Key: BSGSYHFXPVKFBG-UHFFFAOYSA-N
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Description

Methyl 1-propanoylcyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by a cyclopropane ring substituted with a methyl ester and a propanoyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-propanoylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propanoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 1-propanoylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of methyl 1-propanoylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its propanoyl group offers additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1-propanoylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-6(9)8(4-5-8)7(10)11-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGSYHFXPVKFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666587
Record name Methyl 1-propanoylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524735-87-3
Record name Methyl 1-propanoylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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